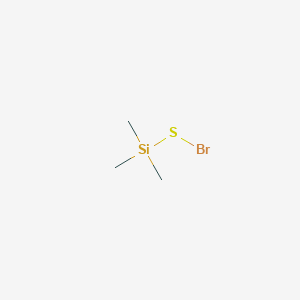![molecular formula C12H23AlO2 B14318851 Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate CAS No. 107270-46-2](/img/structure/B14318851.png)
Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate is an organoaluminum compound with a unique structure that includes both aluminum and organic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate typically involves the reaction of aluminum alkyls with esters. One common method involves the reaction of diisobutylaluminum hydride with methyl acrylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxides.
Reduction: The compound can act as a reducing agent in organic synthesis.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: The compound itself can be used as a reducing agent, or it can be reduced further using hydrogen or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Aluminum oxides and modified organic fragments.
Reduction: Reduced organic products and aluminum hydrides.
Substitution: Substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate involves its ability to interact with various molecular targets. The aluminum center can coordinate with electron-rich sites, facilitating reactions such as nucleophilic addition and substitution. The ester group can also participate in reactions, making the compound versatile in its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutylaluminum hydride: A related organoaluminum compound used in similar applications.
Methyl acrylate: A precursor in the synthesis of Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate.
Triisobutylaluminum: Another organoaluminum compound with different reactivity.
Uniqueness
This compound is unique due to its combination of an aluminum center with an ester group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions.
Eigenschaften
| 107270-46-2 | |
Molekularformel |
C12H23AlO2 |
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate |
InChI |
InChI=1S/C4H5O2.2C4H9.Al/c1-3-4(5)6-2;2*1-4(2)3;/h1H2,2H3;2*4H,1H2,2-3H3; |
InChI-Schlüssel |
GSZYYAKANOFDAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Al](CC(C)C)C(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/no-structure.png)
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)


![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)

